2,4-Bis(bromomethyl)thiophene

Liquid Crystals Melting Point Depression Molecular Linearity

Researchers requiring a bifunctional thiophene monomer for non-linear polymer architectures often face isomeric purity and reactivity challenges. This 2,4-bis(bromomethyl)thiophene (CAS 143604-60-8) offers a precisely controlled 120° exo-angle between reactive centers, enabling kinked connectivity in conjugated microporous polymers and lower-melting liquid crystal formulations. - Enables stepwise, sequential SN2 functionalization due to electronically distinct 2- and 4-positions. - Bromomethyl groups are ~2-3 orders of magnitude more reactive than chloromethyl analogs, accelerating nucleophilic displacement. - Supplied with rigorous regiochemical fidelity; standard packaging meets ambient shipping requirements for research quantities.

Molecular Formula C6H6Br2S
Molecular Weight 269.99 g/mol
CAS No. 143604-60-8
Cat. No. B12541142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(bromomethyl)thiophene
CAS143604-60-8
Molecular FormulaC6H6Br2S
Molecular Weight269.99 g/mol
Structural Identifiers
SMILESC1=C(SC=C1CBr)CBr
InChIInChI=1S/C6H6Br2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,2-3H2
InChIKeyDHDJKOKBAPGJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis(bromomethyl)thiophene (CAS 143604-60-8): Key Baseline Characteristics for Research Procurement


2,4-Bis(bromomethyl)thiophene (CAS 143604-60-8) is a C₂-symmetric thiophene derivative bearing two reactive bromomethyl (-CH₂Br) substituents at the 2- and 4-positions of the heterocyclic ring . It belongs to the class of bis(halomethyl)thiophenes and serves as a versatile building block for synthesizing extended π-conjugated systems, including donor–acceptor oligothiophenes, conjugated microporous polymers, and annulene scaffolds [1]. The compound is synthesized via benzylic bromination of 2,4-dimethylthiophene using N-bromosuccinimide or elemental bromine under radical conditions . Procurement decisions involving this compound require careful evaluation of the substitution pattern, as the 2,4-regiochemistry imparts distinct reactivity and material properties compared to the more common 2,5-disubstituted isomer.

Regiochemistry 2,4-Disubstitution pattern provides non-linear connectivity (120° exo-angle)
Reactive handles Two bromomethyl groups enable stepwise functionalization or polymerization
Materials context Extends π-conjugated systems; suitable for liquid crystal precursors and annulene scaffolds

Rationale for Specifying 2,4-Bis(bromomethyl)thiophene Over Closest In-Class Analogs


Generic substitution between isomeric bis(bromomethyl)thiophenes is chemically inadvisable because the spatial arrangement of electrophilic centers governs nucleophilic substitution kinetics, regioselectivity in cross-coupling reactions, and the geometry of polymeric architectures [1]. The 2,4-substitution pattern creates a non-linear, 120° exo-angle between functional arms, whereas the 2,5-isomer yields a linear, 180° geometry [2]. This geometric difference directly influences the melting point, viscosity, and liquid-crystalline behavior of 2,4-disubstituted thiophene derivatives compared to their 2,5-counterparts, with the 2,4-substituted products exhibiting lower melting points—a critical parameter for low-viscosity liquid crystal formulations [2]. Furthermore, bromomethyl substituents are approximately 2–3 orders of magnitude more reactive toward nucleophilic displacement than chloromethyl analogs, and the monofunctional 2-bromomethylthiophene lacks the bifunctional cross-linking or chain-extension capability required for polymer synthesis [1].

2,5-Isomer geometry

Linear 180° connectivity may shift polymer topology and liquid crystalline phase behavior compared to the 2,4- architecture.

Chloromethyl analog

Cl leaving group is ~100–1000× slower in SN2 displacement; may require harsher conditions and limit sequential functionalization.

Monofunctional analog

2-Bromomethylthiophene provides only one reactive site; insufficient for network formation or chain extension—bifunctional monomer required.

Quantitative Comparator Evidence: 2,4-Bis(bromomethyl)thiophene (143604-60-8) vs. Closest Analogs


Lower Melting Point in 2,4-Disubstituted Thiophenes vs. 2,5-Disubstituted Thiophene Liquid Crystals

In a head-to-head comparison of eleven regioisomeric 2,4-disubstituted thiophenes with their 2,5-disubstituted counterparts, the 2,4-substituted isomer 2-(4-cyanophenyl)-4-pentylthiophene exhibited a measurably lower melting point than the corresponding 2,5-disubstituted thiophene [1]. The phenomenon is attributed to the reduced molecular linearity of the 2,4-substitution pattern, which disrupts crystal packing and lowers the enthalpy of fusion—a property that is directly transferable to the 2,4-bis(bromomethyl)thiophene scaffold as a precursor for these liquid crystalline compounds.

Melting point depression
Head-to-head
2,4-Disubstituted thiophene exhibits measurably lower melting point than 2,5-isomer (direction confirmed; exact ΔTm not disclosed).
Reduced molecular linearity disrupts crystal packing; may support low-viscosity formulations.
Quantitative value absent; thermal analysis needed for specific derivative.
Liquid Crystals Melting Point Depression Molecular Linearity

Ring Current Diatropicity Modulation via 2,4-Bis(bromomethyl) Substitution in Thia-Annulene Chemistry

2,4-Bis(bromomethyl)-3-methylthiophene was used as the key intermediate to construct thia[13]annulene 10, which demonstrates approximately 40% of the ring current of the parent bridged [14]annulene 9 [1]. This is substantially greater than the analogous oxaannulene (lower ring current) and substantially less than the azaannulene (higher ring current), establishing a quantitative aromaticity ranking [1]. The 2,4-bis(bromomethyl) grouping is essential for forming the strained thiophenobenzophanediene precursor that thermally isomerizes to the thia-annulene; no such transformation is reported using the 2,5- or 2,3-bis(bromomethyl) isomers.

Ring current diatropicity
Cross-study
Thia[13]annulene from 2,4-bis(bromomethyl) precursor shows ~40% ring current of [14]annulene parent; ranks between oxa- and aza-annulene.
Quantifiable aromaticity ranking supports macrocycle design and computational validation.
Relative diatropicity reported; absolute ring current values not determined.
Aromaticity Annulene Chemistry Ring Current

Regioselective Nucleophilic Substitution Enabled by 2,4-Disposition of Bromomethyl Groups

The bromomethyl groups at the 2- and 4-positions undergo nucleophilic substitution with distinct kinetic profiles owing to differential electronic activation by the sulfur atom [1]. In thiophene, the 2-position is more activated than the 4-position toward nucleophilic attack due to proximity to the sulfur lone pair, enabling stepwise, sequential functionalization—a significant advantage over the 2,5-isomer where both positions are nearly electronically equivalent [1][2]. The bromomethyl leaving group is approximately 10²–10³ times more reactive in SN2 displacement than the chloromethyl analog, based on well-established benzylic halide reactivity scales [1], meaning 2,4-bis(chloromethyl)thiophene requires significantly harsher conditions or longer reaction times for equivalent conversion.

SN2 leaving-group rate
Class-level
Bromomethyl ~100–1000× more reactive than chloromethyl
Enables milder reaction conditions and higher substitution efficiency.
Class-level benzylic halide reactivity; not specifically measured on this scaffold.
Nucleophilic Substitution Regioselectivity SN2 Reactivity

Calculated Physicochemical Parameters of 2,4-Bis(bromomethyl)thiophene vs. 2,5-Isomer

Chemsrc CAS registry data provides validated computed properties for 2,4-bis(bromomethyl)thiophene: LogP = 3.53790, PSA = 28.24 Ų, exact mass = 267.85600 Da, molecular weight = 269.98500 g/mol . These values are identical to those calculated for the 2,5-isomer (CAS 59311-25-0), as expected for positional isomers with identical molecular formula C₆H₆Br₂S . Consequently, solubility, permeability, and chromatographic retention behavior are predicted to be nearly indistinguishable between isomers, meaning any procurement decision must be driven by the regiochemical differentiation in reactivity rather than bulk physicochemical properties.

Physicochemical profile
Data to verify
LogP, PSA, MW identical between 2,4- and 2,5-isomers (Chemsrc computed values).
Bulk properties do not differentiate isomers; procurement driven by reactivity, not descriptors.
Computed values only; experimental confirmation not provided.
Physicochemical Properties Lipophilicity Polar Surface Area

Bromination Regioselectivity: 2,4-Dimethylthiophene vs. 2,5-Dimethylthiophene as Synthetic Precursors

The synthesis of 2,4-bis(bromomethyl)thiophene proceeds via radical bromination of 2,4-dimethylthiophene using NBS or Br₂ . The 2,4-dimethylthiophene precursor is less commercially available and more expensive than 2,5-dimethylthiophene, yet the product 2,4-isomer is specifically required for non-linear polymer architectures and liquid crystal precursors [1]. The bromination of substituted thiophenes using NBS in acetic acid achieves >99% regioselectivity at the 2-ring position under optimized conditions [2]; however, for dimethyl precursors, both methyl groups are susceptible to benzylic bromination, making the isomeric purity of the starting dimethylthiophene critical to obtaining the correct bis(bromomethyl) isomer.

Precursor availability
Context-dependent
2,4-Dimethylthiophene precursor less common and higher cost than 2,5-dimethylthiophene.
Trade-off between precursor cost and final regiochemical architecture must be evaluated.
Vendor-dependent pricing; not quantified in public literature.
Radical Bromination Regioselectivity Synthetic Efficiency

Bifunctional vs. Monofunctional Comparison: 2,4-Bis(bromomethyl)thiophene Outperforms 2-Bromomethylthiophene for Polymer and Cross-Linking Applications

2-Bromomethylthiophene (CAS 45438-73-1, molecular weight 177.06 g/mol) provides only a single electrophilic site for chain termination or mono-functionalization, whereas 2,4-bis(bromomethyl)thiophene (molecular weight 269.99 g/mol) supplies two reactive handles enabling iterative cross-coupling polymerization, cross-linking, or stepwise orthogonal functionalization . In the synthesis of conjugated microporous polymers (CMPs) based on thiophene building blocks, dibrominated monomers are essential for network formation; monobrominated species serve only as end-caps [1]. This renders 2-bromomethylthiophene unsuitable for applications requiring polymer chain extension or network cross-linking—a critical differentiation for researchers building extended thiophene-based materials.

Reactive site count
Class-level
Bis(bromomethyl) provides two reactive handles; monofunctional analog only one.
Bifunctional monomer enables polymerization and cross-linking; mono analog acts as end-cap only.
Application-specific requirement; monofunctional insufficient for network formation.
Bifunctional Cross-Linker Polymer Synthesis Conjugated Materials

High-Impact Application Scenarios for 2,4-Bis(bromomethyl)thiophene Based on Verified Evidence


Low-Viscosity Liquid Crystal Formulations Requiring Reduced Melting Points

When designing thiophene-based liquid crystalline compounds for fast-switching display applications, the 2,4-disubstituted architecture—accessed via 2,4-bis(bromomethyl)thiophene as a key intermediate—provides a lower melting point compared to the 2,5-disubstituted isomer due to reduced molecular linearity [1]. This directly translates to lower viscosity and broader nematic phase ranges in the final formulation, a critical performance advantage for commercial liquid crystal mixtures.

Macrocyclic Thia-Annulene Synthesis for Aromaticity Studies

For fundamental research into heteroannulene aromaticity and ring current phenomena, 2,4-bis(bromomethyl)-substituted thiophene scaffolds are essential precursors. The derived thia[13]annulene exhibits ~40% of the ring current of parent [14]annulene, providing a quantifiable, tunable reference point for computational and experimental aromaticity studies [2].

Conjugated Microporous Polymer (CMP) Network Construction

In the synthesis of thiophene-based conjugated microporous polymers, the dual bromomethyl functionality is mandatory for network formation via Pd-catalyzed cross-coupling [3]. Monofunctional 2-bromomethylthiophene cannot serve as a network-forming monomer. The 2,4-regiochemistry introduces kinked connectivity that influences pore topology and gas adsorption selectivity compared to the linear 2,5-isomer.

Stepwise Orthogonal Functionalization via Differential Bromomethyl Reactivity

The electronic differentiation between the 2- and 4-positions on the thiophene ring (2-position more activated due to sulfur lone pair proximity) enables sequential, stepwise SN2 functionalization with different nucleophiles [4]. This allows construction of asymmetric thiophene derivatives in fewer synthetic steps compared to the electronically symmetric 2,5-isomer, where both positions react with near-identical kinetics.

Application
Selection Property
Validation Focus
Low-viscosity liquid crystal formulations
Non-linear connectivity (120° exo-angle)
DSC thermal analysis, nematic phase range
Macrocyclic thia-annulene synthesis
2,4-Bis(bromomethyl) as macrocyclization precursor
¹H NMR ring current diatropicity analysis
Conjugated microporous polymer (CMP) networks
Bifunctional bromomethyl cross-linking sites
Network formation, porosity characterization
Stepwise orthogonal functionalization
Differential electrophilicity at 2- vs 4-position
Sequential substitution kinetics, regioisomer purity
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